1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one
Overview
Description
“1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . More specific reactions for “this compound” are not available in the retrieved papers.Scientific Research Applications
Chemical Synthesis and Structural Evaluation
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one and related compounds are central to innovative chemical synthesis and structural evaluation, demonstrating the compound's versatility in producing new molecular structures. For instance, synthesis processes have been developed to yield complex indole derivatives, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one, through specific reactions that involve Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction, showcasing the compound's utility in synthetic organic chemistry and the structural diversity it can contribute to (Lovel Kukuljan et al., 2016).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, derivatives of this compound have been synthesized and tested for their biological activities. These activities include potent antimicrobial and antifungal effects, indicating the potential therapeutic applications of these compounds. The synthesis of novel 1H-indole derivatives and their evaluation against various microbial strains reveal the compound's significant role in the development of new antimicrobial agents ( ).
Advanced Materials and Polymer Science
The compound's relevance extends into the field of materials science, where its derivatives are utilized in the synthesis of complex macromolecules. For example, polymers with controlled molecular architecture have been prepared using dendritic fragments, demonstrating the compound's utility in creating novel materials with specific properties. This research contributes to the development of new materials with potential applications in various industries, including electronics, coatings, and biomedical devices (C. Hawker & J. Fréchet, 1990).
Spectroscopic Probes and Chemical Interactions
Compounds related to this compound have been characterized as spectroscopic probes, highlighting their importance in studying metal-protein interactions. Such research is crucial for understanding biological processes at the molecular level and developing new diagnostic and therapeutic tools (J. Jefferson et al., 1990).
Future Directions
Given the diverse biological activities of indole derivatives, there is an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds are areas of active research .
Properties
IUPAC Name |
1-(6-bromo-7-methyl-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-10(12)4-3-8-9(7(2)14)5-13-11(6)8/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARKKZMWYPTQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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